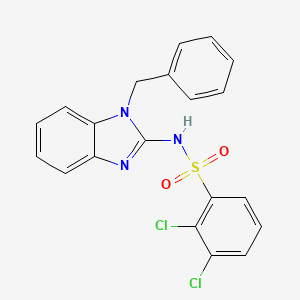

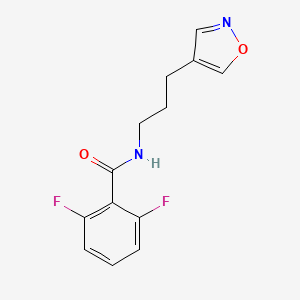

![molecular formula C19H16ClN3O3S B2529455 N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899759-40-1](/img/structure/B2529455.png)

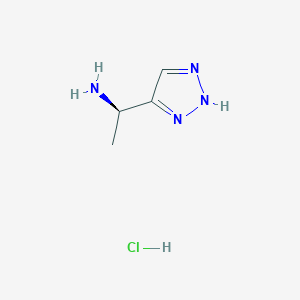

N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a derivative of 1,3,4-oxadiazole, which is known for its potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic potential . The compound is synthesized through a series of reactions starting from a precursor, typically an aromatic organic acid, which is converted into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols . The final step involves the reaction of these thiols with N-substituted-2-bromoacetamides to yield the target compound .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process. Starting with 4-chlorophenoxyacetic acid, esterification is performed, followed by treatment with hydrazine hydrate to yield a hydrazide. A ring closure reaction with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole-2-thiol. Subsequent substitution at the thiol position with electrophiles, such as N-substituted-2-bromoacetamides, in the presence of a polar aprotic solvent and LiH, yields various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and EI-MS. These analyses confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . Additionally, vibrational spectroscopic signatures have been obtained for similar molecules, and the effect of rehybridization and hyperconjugation on the dimer molecule has been studied using quantum computational approaches .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied extensively. For instance, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents leads to the formation of various derivatives, which have been characterized by X-ray crystallography . These reactions are crucial for the formation of the core structure that is essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure. The synthesized derivatives have shown potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . The vibrational spectroscopic analysis and quantum computational approach provide insights into the stability of the molecule, intermolecular contacts, and the nature of intramolecular interactions . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for similar molecules .

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Potential

A study highlighted the computational and pharmacological evaluation of novel derivatives, including compounds structurally related to N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide. These compounds were assessed for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Compound a3, similar in structure, demonstrated binding and moderate inhibitory effects across assays, suggesting its potential as a multifunctional pharmacological agent (M. Faheem, 2018).

Anticancer Activity

Another study synthesized a series of 4-arylsulfonyl-1,3-oxazoles, closely related to the compound , and evaluated their anticancer activities. Notably, one compound exhibited high activity against certain cancer cell lines, indicating the potential anticancer efficacy of these derivatives (Volodymyr Zyabrev et al., 2022).

Antiviral and Antimicrobial Agents

Research on the synthesis and antiviral activity of sulfonamide derivatives related to N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide revealed compounds with anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Zhuo Chen et al., 2010). Moreover, studies on sulfanilamide derivatives exhibited antimicrobial properties, suggesting these compounds could serve as bases for developing new antimicrobial agents (M. Lahtinen et al., 2014).

Enzyme Inhibition

Compounds synthesized from derivatives, including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, were found to exhibit significant inhibition against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential for treating related disorders (A. Rehman et al., 2013).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-26-16-5-3-2-4-15(16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVDUNSLAPCGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

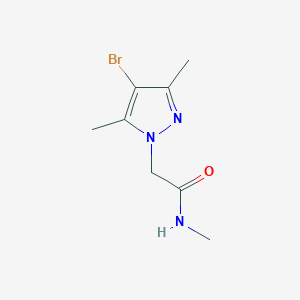

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

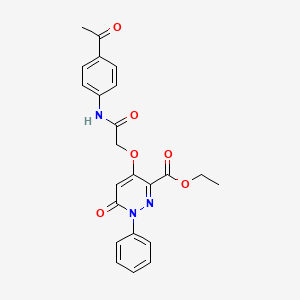

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

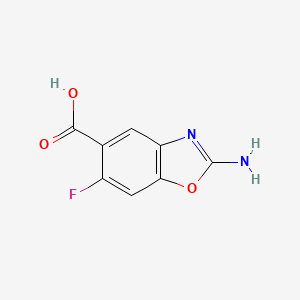

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)